N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a guanidine derivative featuring a substituted phenyl ring (3-chloro, 2,5-dimethoxy) and a 4,6-dimethylpyrimidin-2-yl group. Its molecular formula is C₁₅H₁₈ClN₅O₂, with a molecular weight of 335.795 g/mol .
Properties
IUPAC Name |
1-(3-chloro-2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-8-5-9(2)19-15(18-8)21-14(17)20-12-7-10(22-3)6-11(16)13(12)23-4/h5-7H,1-4H3,(H3,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPWILQMTWJJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of a suitable guanidine precursor with 3-chloro-2,5-dimethoxybenzaldehyde and 4,6-dimethyl-2-aminopyrimidine. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and solvents. Purification methods such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Role of Methoxy and Chloro Substituents
Pyrimidine Modifications
- All analogs retain the 4,6-dimethylpyrimidin-2-yl group, suggesting its role as a conserved pharmacophore or structural scaffold. Pyrimidine derivatives are often leveraged for their hydrogen-bonding and π-stacking capabilities in molecular recognition .
Biological Activity
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with significant potential in pharmacology, particularly due to its guanidine core structure. Guanidine derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be represented as follows:
- Molecular Formula : C18H22ClN5O3
- Molecular Weight : 385.85 g/mol
The compound features a guanidine moiety linked to a chlorinated dimethoxyphenyl group and a dimethylpyrimidine group. This unique combination may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that guanidine compounds exhibit broad-spectrum antibacterial properties. In studies involving various guanidine derivatives, compounds similar to N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 1.0 | S. aureus |
| N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for this compound are currently under investigation to establish its efficacy against specific strains.
Neuroprotective Effects
Guanidine compounds have shown promise in neuroprotection and cognitive enhancement. Studies indicate that the guanidine moiety can interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases. For example:
- Mechanism : Inhibition of β-amyloid peptide production.
- Relevance : Potential application in Alzheimer's disease treatment.
Anti-inflammatory Properties
The anti-inflammatory potential of guanidine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses:
| Activity Type | Effect Observed |
|---|---|
| Cytokine Inhibition | Reduction in TNF-alpha levels |
| Immune Modulation | Decreased leukocyte migration |
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several guanidine derivatives against clinical isolates of bacteria. The results indicated that modifications in the substituents significantly impacted the antimicrobial activity.
- Neuroprotection Research : Another study focused on a series of guanidine compounds and their effects on neuronal cell lines exposed to oxidative stress. The findings suggested that certain structural features enhance neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
